![molecular formula C16H20N2O3 B274382 3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B274382.png)
3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid, commonly known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes. DMF has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects, such as the induction of oxidative stress and the modulation of cytokine production. DMF has also been shown to increase the levels of glutathione, a potent antioxidant, and to decrease the levels of reactive oxygen species (ROS) in cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMF has several advantages for lab experiments, such as its high solubility in water and organic solvents, and its stability under various conditions. However, DMF has some limitations, such as its potential toxicity and the need for careful handling due to its reactive nature.
Orientations Futures
There are several future directions for the study of DMF, such as the development of novel DMF-based materials with unique properties, the investigation of the potential use of DMF in the treatment of various diseases, and the optimization of the synthesis method to improve the yield and purity of DMF. Additionally, further studies are needed to fully understand the mechanism of action of DMF and its potential side effects.
Conclusion:
In conclusion, DMF is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF has been extensively studied for its anti-inflammatory and immunomodulatory properties, insecticidal properties, and potential use in the synthesis of novel materials. The mechanism of action of DMF involves the activation of the Nrf2 pathway and the inhibition of NF-κB activation. DMF has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of DMF, and further studies are needed to fully understand its potential applications and side effects.
Méthodes De Synthèse
The synthesis of DMF involves the reaction between 2-furoic acid and N,N-dimethylaminoethyl chloride hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then treated with 4-chloromethylbenzoic acid to yield DMF. This synthesis method has been optimized to improve the yield and purity of DMF.
Applications De Recherche Scientifique
DMF has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMF has been shown to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis and psoriasis. DMF has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
In agriculture, DMF has been shown to have insecticidal properties, making it a potential candidate for the development of eco-friendly pesticides. DMF has also been studied for its potential use in the synthesis of novel materials such as polymers and liquid crystals.
Propriétés
Formule moléculaire |
C16H20N2O3 |
|---|---|
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
3-[5-[[2-(dimethylamino)ethylamino]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C16H20N2O3/c1-18(2)9-8-17-11-14-6-7-15(21-14)12-4-3-5-13(10-12)16(19)20/h3-7,10,17H,8-9,11H2,1-2H3,(H,19,20) |
Clé InChI |
RSBPOSHFIASSSU-UHFFFAOYSA-N |
SMILES |
CN(C)CCNCC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O |
SMILES canonique |
CN(C)CCNCC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



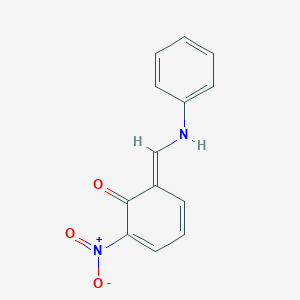
![(6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274301.png)
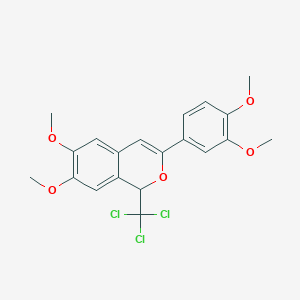
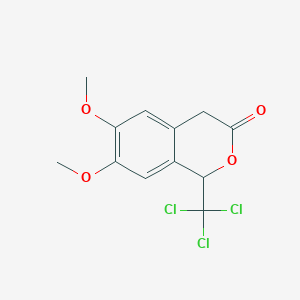
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone](/img/structure/B274307.png)
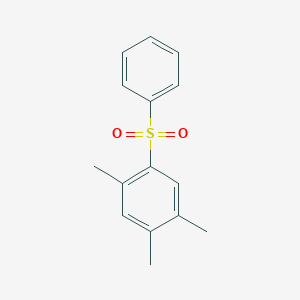
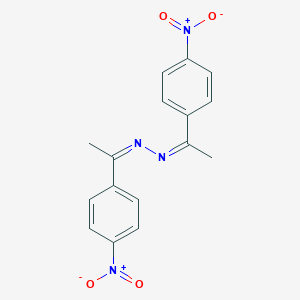
![1-[1,1'-Biphenyl]-4-ylethanone (1-phenylethylidene)hydrazone](/img/structure/B274314.png)

![[1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)

![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)

